molecular formula C46H72N4O10 B563020 TPU-0037A CAS No. 485815-59-6

TPU-0037A

Cat. No. B563020
CAS RN: 485815-59-6
M. Wt: 841.1
InChI Key: UXOJELXNKQYYOV-HTIPQZHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TPU-0037A is an antibiotic and a congener of lydicamycin . It inhibits the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus (MICs = 1.56-12.5 μg/ml), but not Gram-negative E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa strains (MICs = >50 μg/ml) .


Molecular Structure Analysis

The molecular formula of TPU-0037A is C46H72N4O10, and its molecular weight is 841.1 . The formal name of TPU-0037A is (+)-2- [21- [1-[ (2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide .


Physical And Chemical Properties Analysis

TPU-0037A is soluble in ethanol, methanol, DMF, and DMSO . It has poor water solubility . The compound is stored at -20°C for stability .

Scientific Research Applications

Antibacterial Agent Against MRSA

TPU-0037A has been identified as an effective antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits the growth of this Gram-positive bacterium, which is known for its resistance to many antibiotics. The minimum inhibitory concentrations (MICs) for MRSA range between 1.56-12.5 μg/ml , showcasing its potent antibacterial properties .

Treatment for Bacterial Infections in Immunology

In the field of immunology, TPU-0037A’s application extends to treating bacterial infections caused by Bacillus subtilis and Micrococcus luteus. Its ability to interfere with bacterial growth makes it a valuable asset in developing treatments for infections that compromise the immune system .

Neuritogenic Agent Research

TPU-0037A is structurally related to BN 4515N, which was isolated as a neuritogenic agent. This suggests potential applications in neurological research, particularly in studying neurite outgrowth and neuroregeneration. Its role in promoting neuronal differentiation could be pivotal in understanding neurodegenerative diseases .

Study of Bacterial Resistance Mechanisms

Due to its selective efficacy against certain bacterial strains, TPU-0037A serves as a tool in studying bacterial resistance mechanisms. Researchers can explore why certain bacteria like E. coli and Pseudomonas aeruginosa exhibit resistance to TPU-0037A, which could lead to breakthroughs in overcoming antibiotic resistance .

Development of New Antibiotic Formulations

TPU-0037A’s unique chemical structure and antibiotic properties make it a candidate for developing new antibiotic formulations. By studying its mode of action and efficacy, pharmaceutical research can create more effective treatments for resistant bacterial strains .

Agricultural Antibacterial Applications

In agriculture, TPU-0037A could be used to protect crops from bacterial diseases. Its effectiveness against Gram-positive bacteria suggests it could help in managing bacterial infections in plants, thus ensuring crop safety and food security .

Veterinary Medicine Applications

Similar to its use in human medicine, TPU-0037A could be adapted for treating bacterial infections in animals. Its application in veterinary medicine could improve animal health and prevent the spread of zoonotic diseases .

Biochemical Research Tool

Lastly, TPU-0037A can be utilized as a biochemical research tool. Its biochemical properties can aid in understanding the interaction between antibiotics and bacterial cells, contributing to the broader field of biochemistry .

Safety and Hazards

The safety data sheet (SDS) for TPU-0037A indicates that it is not intended for human or veterinary use . More specific safety and hazard information would be provided in the SDS of the compound.

properties

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJELXNKQYYOV-HTIPQZHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 54717801

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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